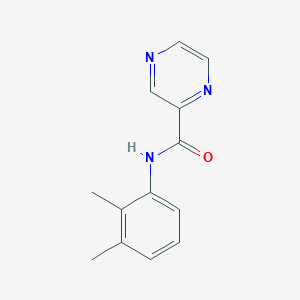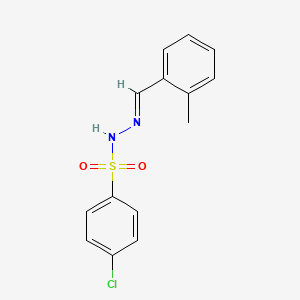![molecular formula C14H16N2O4S B5539348 isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)
isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate" is a chemical compound featuring a 1,3,4-oxadiazole ring, a common structural motif found in various organic compounds known for their wide range of biological activities and chemical properties. This report compiles data from scientific studies related to the synthesis, structure, and properties of this compound and related derivatives.
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-oxadiazole ring typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives. For example, compounds with structural similarities have been synthesized through reactions involving oxadiazole rings and methoxyphenyl groups, indicating potential pathways for synthesizing the target compound (Rajanarendar, Karunakar, & Ramu, 2006).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives often features significant dihedral angles between the oxadiazole ring and adjacent phenyl rings, affecting the compound's overall shape and properties. For instance, a study on a related compound demonstrated a small dihedral angle between the oxadiazole ring and the directly bonded benzene ring, whereas a second benzene ring was approximately orthogonal to the oxadiazole plane (Wang, Pu, Chen, & Wang, 2005).
Chemical Reactions and Properties
Oxadiazole compounds can undergo various chemical reactions, including acylation, indicating a versatility in chemical transformations that could be applied to the synthesis and modification of "isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate" (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For example, weak intermolecular interactions, such as hydrogen bonds and π-π stacking, can affect the crystal packing and stability of these compounds (Khan, Ibrar, & Simpson, 2014).
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The synthesis and structure of new bis(1,3,4-oxadiazole) systems, such as PDPyDP, demonstrate significant relevance in the field of organic electronics, particularly in the fabrication of OLEDs. In a study by Wang et al. (2001), light-emitting diodes were fabricated using poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material. The incorporation of PDPyDP as a thermally evaporated electron-injection/hole-blocking layer showed considerable efficiency improvements in the OLED performance compared to devices without this layer. This research highlights the potential of oxadiazole derivatives in enhancing the efficiency and performance of OLEDs, indicating a promising area for the application of similar compounds (Wang et al., 2001).
Corrosion Inhibition
Oxadiazole derivatives, including those similar in structure to isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, have shown exceptional performance as corrosion inhibitors. Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media. The study found that these compounds exhibit high inhibition efficiency, suggesting their potential use in protecting metal surfaces against corrosion. The inhibition mechanism is attributed to the adsorption of oxadiazole molecules on the metal surface, supported by the Langmuir adsorption isotherm model (Bouklah et al., 2006).
Anticancer Activity
The development of anticancer drugs is a critical area of pharmaceutical research, where oxadiazole derivatives have shown potential. Yakantham et al. (2019) designed and synthesized a series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds were evaluated for their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity. This suggests that oxadiazole derivatives could serve as a basis for developing new anticancer agents, highlighting another significant application of compounds similar to isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate (Yakantham et al., 2019).
Propiedades
IUPAC Name |
propan-2-yl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)19-12(17)8-21-14-16-15-13(20-14)10-6-4-5-7-11(10)18-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVHWAGAKDIJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5539276.png)
![2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)


![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)
![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)



